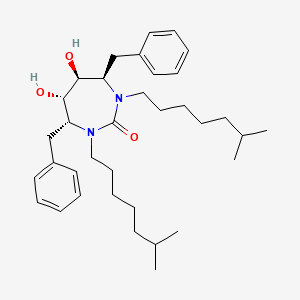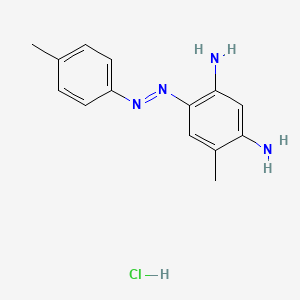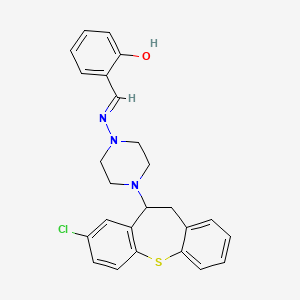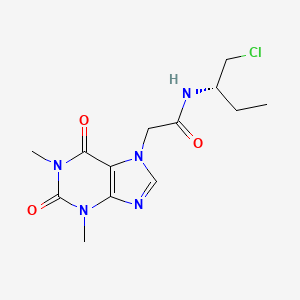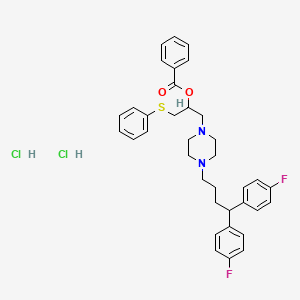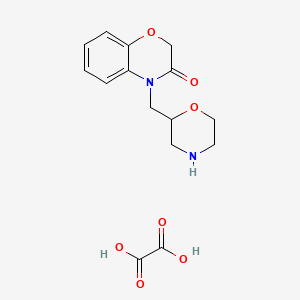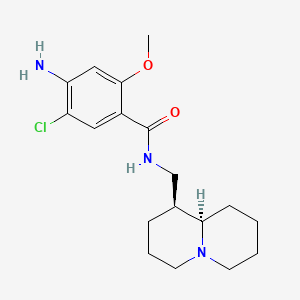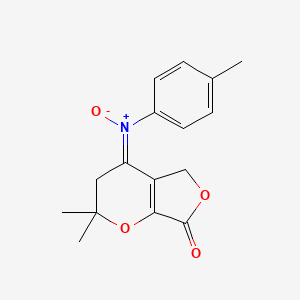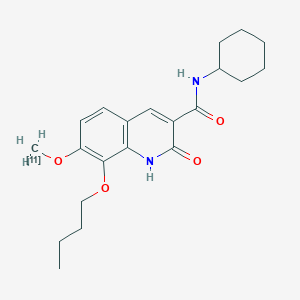
32K7UR2Zhz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 32K7UR2Zhz, also known as 8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide, is a radiolabeled molecule used primarily in positron emission tomography (PET) imaging. This compound is particularly significant due to its ability to bind specifically to type 2 cannabinoid receptors, making it a valuable tool in the study of neuroinflammatory and neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide involves several steps:
Production of Carbon-11: Carbon-11 is produced using a cyclotron, typically starting with nitrogen gas and protons to form carbon dioxide (11C-CO2).
Formation of Methyl Iodide: The carbon dioxide is then reduced to methanol (11C-CH3OH) and subsequently converted to methyl iodide (11C-CH3I) using hydriodic acid.
Radiolabeling: The methyl iodide is used to methylate the precursor molecule, resulting in the formation of the final radiolabeled compound.
Industrial Production Methods
Industrial production of this compound requires a facility equipped with a cyclotron due to the short half-life of carbon-11 (approximately 20 minutes). The production process must be carried out quickly and efficiently to ensure the radiolabeled compound is available for immediate use in PET imaging.
Analyse Des Réactions Chimiques
Types of Reactions
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy and cyclohexyl groups.
Reduction: Reduction reactions can occur at the quinoline ring, affecting the overall structure and reactivity of the compound.
Substitution: The methoxy group can be substituted with other functional groups, altering the binding affinity and specificity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated quinoline structures.
Applications De Recherche Scientifique
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a radiolabeled tracer in PET imaging to study chemical reactions and molecular interactions.
Biology: Helps in visualizing and quantifying the expression of type 2 cannabinoid receptors in biological tissues.
Medicine: Aids in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents targeting the endocannabinoid system.
Mécanisme D'action
The compound exerts its effects by binding specifically to type 2 cannabinoid receptors (CB2R). Upon binding, it modulates the activity of these receptors, which are involved in various inflammatory and immune responses. The radiolabeled carbon-11 allows for the visualization of receptor distribution and density using PET imaging, providing valuable insights into the role of CB2R in different pathological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
11C-Methionine: Another radiolabeled compound used in PET imaging, primarily for studying protein synthesis in tumors.
11C-Choline: Used in PET imaging for prostate cancer diagnosis and monitoring.
11C-Raclopride: A radiolabeled compound used to study dopamine receptors in the brain.
Uniqueness
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide is unique due to its high specificity for type 2 cannabinoid receptors, making it particularly valuable for studying neuroinflammatory and neurodegenerative diseases. Its ability to provide detailed imaging of CB2R distribution and activity sets it apart from other radiolabeled compounds used in PET imaging.
Propriétés
Numéro CAS |
1192134-13-6 |
|---|---|
Formule moléculaire |
C21H28N2O4 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
8-butoxy-N-cyclohexyl-7-(111C)methoxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H28N2O4/c1-3-4-12-27-19-17(26-2)11-10-14-13-16(21(25)23-18(14)19)20(24)22-15-8-6-5-7-9-15/h10-11,13,15H,3-9,12H2,1-2H3,(H,22,24)(H,23,25)/i2-1 |
Clé InChI |
KIVHVAVIXCVGPY-JVVVGQRLSA-N |
SMILES isomérique |
CCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NC3CCCCC3)O[11CH3] |
SMILES canonique |
CCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NC3CCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
